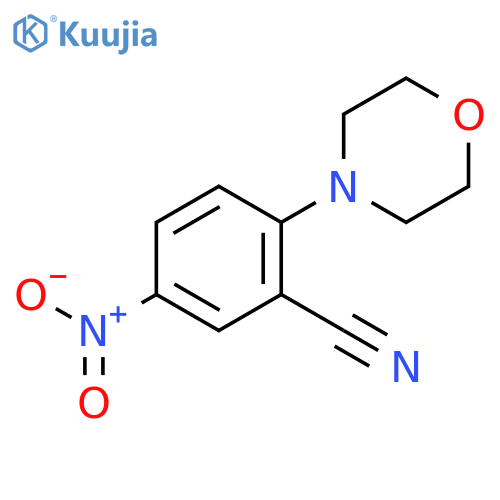

Cas no 78252-11-6 (2-Morpholino-5-nitrobenzenecarbonitrile)

78252-11-6 structure

商品名:2-Morpholino-5-nitrobenzenecarbonitrile

CAS番号:78252-11-6

MF:C11H11N3O3

メガワット:233.223342180252

MDL:MFCD07670797

CID:534805

PubChem ID:7410481

2-Morpholino-5-nitrobenzenecarbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Morpholino-5-nitrobenzonitrile

- 2-morpholin-4-yl-5-nitrobenzonitrile

- 2-Morpholino-5-nitrobenzenecarbonitrile

- Benzonitrile, 2-(4-morpholinyl)-5-nitro-

- J-510124

- GA-0706

- RWMGFZRJYLSGJW-UHFFFAOYSA-N

- FT-0749937

- AKOS000321248

- A865067

- DTXSID90428638

- 5-nitro-2-morpholinobenzonitrile

- Z31211415

- MFCD07670797

- 2-(morpholin-4-yl)-5-nitrobenzonitrile

- 78252-11-6

- BB 0246141

- 2-Morpholin-4-yl-5-nitro-benzonitrile

- SCHEMBL2848571

- ALBB-004921

- N-(2-Cyano-4-nitrophenyl)morpholine

- DA-41363

- STK262062

-

- MDL: MFCD07670797

- インチ: InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2

- InChIKey: RWMGFZRJYLSGJW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C#N)C(=C1)N2CCOCC2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 233.08000

- どういたいしつりょう: 233.08004122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1 g/l)(25ºC)、

- PSA: 82.08000

- LogP: 1.89128

2-Morpholino-5-nitrobenzenecarbonitrile セキュリティ情報

2-Morpholino-5-nitrobenzenecarbonitrile 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Morpholino-5-nitrobenzenecarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB258047-10 g |

2-Morpholino-5-nitrobenzenecarbonitrile, 95%; . |

78252-11-6 | 95% | 10 g |

€769.30 | 2023-07-20 | |

| abcr | AB258047-10g |

2-Morpholino-5-nitrobenzenecarbonitrile, 95%; . |

78252-11-6 | 95% | 10g |

€769.30 | 2025-02-17 | |

| Ambeed | A226307-1g |

2-Morpholino-5-nitrobenzonitrile |

78252-11-6 | 95+% | 1g |

$429.0 | 2024-04-17 | |

| A2B Chem LLC | AE03115-5mg |

2-Morpholino-5-nitrobenzonitrile |

78252-11-6 | >95% | 5mg |

$214.00 | 2024-04-19 | |

| A2B Chem LLC | AE03115-500mg |

2-Morpholino-5-nitrobenzonitrile |

78252-11-6 | >95% | 500mg |

$228.00 | 2024-04-19 | |

| A2B Chem LLC | AE03115-10g |

2-Morpholino-5-nitrobenzonitrile |

78252-11-6 | >95% | 10g |

$802.00 | 2024-04-19 | |

| abcr | AB258047-5 g |

2-Morpholino-5-nitrobenzenecarbonitrile, 95%; . |

78252-11-6 | 95% | 5 g |

€478.80 | 2023-07-20 | |

| abcr | AB258047-500mg |

2-Morpholino-5-nitrobenzenecarbonitrile, 95%; . |

78252-11-6 | 95% | 500mg |

€132.00 | 2025-02-17 | |

| Fluorochem | 221334-10g |

2-Morpholino-5-nitrobenzonitrile |

78252-11-6 | 95% | 10g |

£1225.00 | 2021-06-29 | |

| Chemenu | CM115668-1g |

2-morpholin-4-yl-5-nitrobenzonitrile |

78252-11-6 | 95% | 1g |

$356 | 2021-08-06 |

2-Morpholino-5-nitrobenzenecarbonitrile 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

78252-11-6 (2-Morpholino-5-nitrobenzenecarbonitrile) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78252-11-6)2-Morpholino-5-nitrobenzenecarbonitrile

清らかである:99%

はかる:1g

価格 ($):386.0